10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
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Overview
Description
“10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one” is a complex organic compound featuring multiple aromatic rings and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of aromatic rings, introduction of functional groups, and cyclization reactions. Common synthetic routes may include:
Aromatic Substitution Reactions: Introduction of chlorophenyl and dimethoxyphenyl groups through electrophilic aromatic substitution.
Cyclization Reactions: Formation of the tricyclic structure through intramolecular cyclization.
Functional Group Transformations: Introduction of functional groups such as methoxy and chloro groups under specific conditions.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Sequential addition of reagents and purification steps.
Continuous Flow Synthesis: Use of continuous flow reactors to streamline the synthesis process and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Pharmacology: Investigation of biological activity and potential therapeutic applications.
Biochemical Studies: Study of interactions with biological macromolecules.
Medicine
Drug Development: Exploration of potential as a lead compound for new drugs.
Diagnostic Agents: Use in the development of diagnostic tools.
Industry
Materials Science: Application in the development of new materials with unique properties.
Chemical Manufacturing: Use as a precursor in the production of other chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: Similar in structure but with different substituents.
Other Tricyclic Compounds: Compounds with similar tricyclic frameworks but different functional groups.
Uniqueness
Structural Complexity: The unique combination of aromatic rings and heteroatoms.
Functional Diversity: The presence of multiple functional groups that can participate in various chemical reactions.
Properties
Molecular Formula |
C20H16ClN7O3 |
---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C20H16ClN7O3/c1-30-12-7-8-14(31-2)13(9-12)18-15-16(10-3-5-11(21)6-4-10)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-9,18H,1-2H3,(H,24,29)(H,22,25,27) |
InChI Key |
IFDOJWTZNRRPKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Cl)NC5=NN=NN25 |
Origin of Product |
United States |
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